molecular formula C16H12Cl3N5OS B2880151 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 769929-15-9

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2880151
CAS RN: 769929-15-9
M. Wt: 428.72
InChI Key: AJIGULVVDPYQLB-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H12Cl3N5OS and its molecular weight is 428.72. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis and Molecular Docking

Research on analogs of the compound has involved vibrational spectroscopic analysis to characterize their structures and properties. For example, studies on antiviral active molecules similar to this compound have utilized Raman and Fourier transform infrared spectroscopy, complemented by density functional theory (DFT) calculations, to explore geometric equilibrium, inter- and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. These analyses have been instrumental in understanding the stereo-electronic interactions that contribute to molecular stability. Additionally, molecular docking studies have demonstrated the inhibition activity against viruses, showcasing the potential of these compounds in antiviral therapies (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Applications

Another area of application is the development of antimicrobial agents. For instance, formazans derived from Mannich bases of thiadiazole analogs have been evaluated for their in vitro antimicrobial activity against pathogenic bacterial and fungal strains, demonstrating moderate activity (Sah, Bidawat, Seth, & Gharu, 2014). This indicates the potential use of these compounds in creating new antimicrobial drugs.

Anti-inflammatory and Analgesic Effects

Research on pyrolin derivatives, including compounds similar to "2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide," has revealed significant anti-inflammatory and analgesic effects. These studies have synthesized new compounds and tested their anti-exudative properties, showing promising results compared to reference drugs like diclofenac sodium (Chalenko et al., 2019). Such findings highlight the potential of these compounds in developing new treatments for inflammation and pain.

Cholinesterase Inhibition for Neurodegenerative Disorders

Compounds structurally related to "this compound" have been studied for their potential in treating neurodegenerative disorders. For example, N-aryl derivatives of triazole compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. Some analogs showed moderate to good activities, suggesting their applicability in treating conditions like Alzheimer's disease (Riaz et al., 2020).

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-11-4-2-1-3-10(11)15-22-23-16(24(15)20)26-8-14(25)21-9-5-6-12(18)13(19)7-9/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIGULVVDPYQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.